Urea, N-2H-1,4-benzothiazin-3-yl-N'-(2,6-dimethylphenyl)-
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Overview
Description
Urea, N-2H-1,4-benzothiazin-3-yl-N’-(2,6-dimethylphenyl)- is a chemical compound that belongs to the class of benzothiazine derivatives.
Preparation Methods
The synthesis of Urea, N-2H-1,4-benzothiazin-3-yl-N’-(2,6-dimethylphenyl)- involves several steps. One common synthetic route includes the reaction of 2H-1,4-benzothiazin-3(4H)-one with appropriate reagents to introduce the urea and dimethylphenyl groups. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Urea, N-2H-1,4-benzothiazin-3-yl-N’-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Urea, N-2H-1,4-benzothiazin-3-yl-N’-(2,6-dimethylphenyl)- involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
Urea, N-2H-1,4-benzothiazin-3-yl-N’-(2,6-dimethylphenyl)- can be compared with other benzothiazine derivatives, such as:
2H-1,4-Benzothiazin-3(4H)-one: This compound shares a similar core structure but lacks the urea and dimethylphenyl groups, resulting in different biological activities.
1,4-Benzothiazine derivatives with triazole: These compounds have additional triazole rings, which can enhance their biological activity and specificity.
The uniqueness of Urea, N-2H-1,4-benzothiazin-3-yl-N’-(2,6-dimethylphenyl)- lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
108176-70-1 |
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Molecular Formula |
C17H17N3OS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(2H-1,4-benzothiazin-3-yl)-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C17H17N3OS/c1-11-6-5-7-12(2)16(11)20-17(21)19-15-10-22-14-9-4-3-8-13(14)18-15/h3-9H,10H2,1-2H3,(H2,18,19,20,21) |
InChI Key |
HNAJGGNAEGWRJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=NC3=CC=CC=C3SC2 |
Origin of Product |
United States |
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